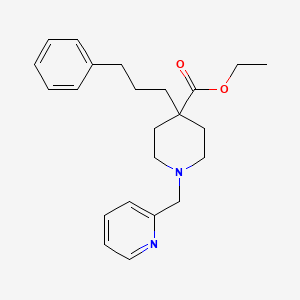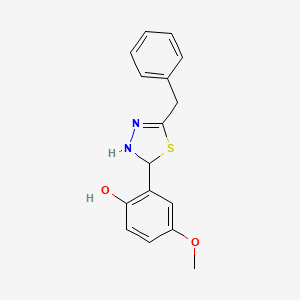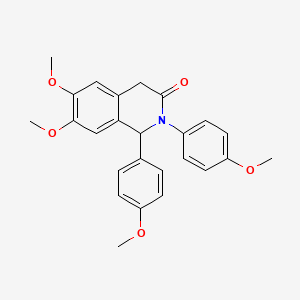
2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research applications. MPTP is a thiazole compound that has been shown to have a range of biochemical and physiological effects, making it a promising compound for use in a variety of research fields.
作用機序
The mechanism of action of 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one involves its conversion to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopamine-producing neurons in the brain, where it accumulates and causes oxidative stress and cell death.
Biochemical and Physiological Effects:
2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one has a range of biochemical and physiological effects, including the selective destruction of dopamine-producing neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease. 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one has also been shown to cause oxidative stress and inflammation, which may contribute to its neurotoxic effects.
実験室実験の利点と制限
One advantage of using 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is that it allows researchers to develop animal models of Parkinson's disease, which can be used to study the disease and test potential treatments. However, there are also limitations to the use of 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments. For example, 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one is highly toxic and must be handled with care. Additionally, the animal models developed using 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one may not fully replicate the symptoms and pathology seen in human Parkinson's disease.
将来の方向性
There are many future directions for research involving 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one. One area of interest is the development of new animal models of Parkinson's disease that more closely replicate the symptoms and pathology seen in humans. Additionally, researchers are exploring the potential use of 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one in other areas of research, such as the study of neurodegenerative diseases and the development of new treatments for these conditions. Finally, there is ongoing research aimed at understanding the mechanisms of 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one toxicity, which may lead to the development of new therapies for Parkinson's disease and other neurodegenerative conditions.
合成法
2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one can be synthesized through a multi-step process involving the reaction of various chemical compounds. One commonly used method involves the reaction of 2-mercaptothiazoline with 2-propoxybenzaldehyde in the presence of a base catalyst. The resulting product is then treated with methyl iodide to yield 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one.
科学的研究の応用
2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one has been studied extensively for its potential use in scientific research applications. One area of research where 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one has shown promise is in the study of Parkinson's disease. 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to selectively destroy dopamine-producing neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease. This has allowed researchers to develop animal models of Parkinson's disease, which can be used to study the disease and test potential treatments.
特性
IUPAC Name |
(4Z)-2-methylsulfanyl-4-[(2-propoxyphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-3-8-17-12-7-5-4-6-10(12)9-11-13(16)19-14(15-11)18-2/h4-7,9H,3,8H2,1-2H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCREQXOIMIUNO-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5153586.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide](/img/structure/B5153589.png)
![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5153596.png)


![3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5153609.png)

![2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153616.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5153618.png)
![2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5153623.png)
![N-[1-{[2-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5153632.png)

![N-[2-(2-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5153661.png)
